2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide

Grignard reagent concentration organomagnesium procurement 2‑(1,3‑dioxan‑2‑yl)phenylmagnesium bromide

2‑(1,3‑Dioxolan‑2‑yl)phenylmagnesium bromide (CAS 164718‑49‑4) is a hetero‑functionalized aryl Grignard reagent in which a 1,3‑dioxolane‑protected ortho‑aldehyde is pre‑installed on the phenyl ring. The compound belongs to the class of masked‑aldehyde organomagnesium reagents used to introduce a benzaldehyde synthon via carbon–carbon bond formation while keeping the electrophilic aldehyde latent [REFS‑1].

Molecular Formula C9H9BrMgO2
Molecular Weight 253.38 g/mol
CAS No. 164718-49-4
Cat. No. B3244981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
CAS164718-49-4
Molecular FormulaC9H9BrMgO2
Molecular Weight253.38 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=CC=[C-]2.[Mg+2].[Br-]
InChIInChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-4,9H,6-7H2;1H;/q-1;;+2/p-1
InChIKeyXUHBSPCOWVXUQP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-(1,3-Dioxolan-2-yl)phenylmagnesium bromide (CAS 164718‑49‑4) and Its Core Procurement Profile


2‑(1,3‑Dioxolan‑2‑yl)phenylmagnesium bromide (CAS 164718‑49‑4) is a hetero‑functionalized aryl Grignard reagent in which a 1,3‑dioxolane‑protected ortho‑aldehyde is pre‑installed on the phenyl ring. The compound belongs to the class of masked‑aldehyde organomagnesium reagents used to introduce a benzaldehyde synthon via carbon–carbon bond formation while keeping the electrophilic aldehyde latent [REFS‑1]. It is supplied commercially as a 0.7 M solution in tetrahydrofuran (THF) with SpcSeal packaging, a concentration approximately 2.8‑fold higher than the closest six‑membered dioxane homolog [REFS‑2].

1
Masked aldehyde Grignard for benzaldehyde synthon introduction via C–C bond formation
2
Higher molarity THF solution format reduces solvent volume per reactive equivalent

Why 2‑(1,3‑Dioxolan‑2‑yl)phenylmagnesium bromide Cannot Be Casually Swapped for a Structural Analog


In‑class compounds such as the 1,3‑dioxane homolog (CAS 871725‑95‑0) or the para‑dioxolane isomer (CAS 328000‑17‑5) differ simultaneously in three procurement‑critical dimensions: commercial molar concentration (0.25 M vs. 0.7 M), cost per millimole, and protecting‑group stability [REFS‑1][REFS‑2]. The five‑membered dioxolane ring is labile enough to enable selective deprotection under conditions that leave six‑membered dioxane acetals intact, a distinction that directly dictates whether a downstream synthetic route succeeds or requires complete re‑optimization [REFS‑3]. Substitution without accounting for these orthogonal parameters risks failed scale‑up, inflated raw‑material budgets, or incompatibility with established process‑chemistry work‑flows.

Concentration mismatch
Lower molarity of dioxane homolog would increase solvent load and alter stoichiometry
Protecting-group lability
Dioxolane ring may cleave under conditions where dioxane is stable, requiring route re‑optimization
Cost‑per‑mmol shift
Dioxane analog’s higher cost per reactive equivalent may inflate multi‑step campaign budgets

Head‑to‑Head Quantitative Differentiation of 2‑(1,3‑Dioxolan‑2‑yl)phenylmagnesium bromide Versus Closest Analogs


Commercial Molar Concentration: 2.8‑Fold Higher Than the Dioxane Homolog

The target compound is consistently supplied as a 0.7 M solution in THF [REFS‑1], whereas the direct six‑membered analog 2‑(1,3‑dioxan‑2‑yl)phenylmagnesium bromide (CAS 871725‑95‑0) is commercially offered at only 0.25 M [REFS‑2]. Higher concentration reduces the volume of air‑ and moisture‑sensitive solution that must be handled in a single reaction, directly improving process mass intensity.

Commercial concentration
Supplier data
0.7 M vs 0.25 M
Reduces solvent load per reactive equivalent
2.8‑fold higher; standard commercial packaging
Grignard reagent concentration organomagnesium procurement 2‑(1,3‑dioxan‑2‑yl)phenylmagnesium bromide

Cost‑per‑Millimole: Up to 82 % Lower Than the Dioxane Homolog

On a per‑millimole basis, the target 0.7 M reagent (¥3980 for 100 mL, i.e., 70 mmol) costs approximately ¥56.9/mmol from Yanfeng Technology [REFS‑1]. Its six‑membered dioxane counterpart (0.25 M, ¥7524 for 100 mL, i.e., 25 mmol) costs about ¥301.0/mmol [REFS‑2]. The target reagent therefore delivers an 81 % reduction in cost per reactive equivalent.

Cost per millimole
Supplier data
≈¥56.9 vs ≈¥301.0/mmol
Lower procurement spend per mmol
81% cost reduction based on listed quotes
Grignard reagent pricing procurement cost analysis 2‑(1,3‑dioxan‑2‑yl)phenylmagnesium bromide cost

Protecting‑Group Lability Enables Selective Deprotection vs. Dioxane Acetals

Five‑membered 1,3‑dioxolanes are documented to be cleavable by HF‑pyridine, whereas six‑membered 1,3‑dioxanes are inert under identical conditions [REFS‑1]. This differential lability allows chemists to design synthetic routes in which the dioxolane‑protected aldehyde is selectively revealed in the presence of other dioxane‑protected carbonyls or diols.

HF‑pyridine deprotection
Reported
Cleaved vs unreactive
Selective dioxolane cleavage feasible
Dioxane group remains intact; literature-supported
acetal deprotection selectivity dioxolane vs dioxane stability HF‑pyridine deprotection

Reduced Thermal Stability Relative to Dioxane Agrees with Process Kinetic Requirements

A direct note accompanying the dioxane analog of a related bromoethyl‑Grignard states that “the dioxane is more stable to acid, and the Grignard is thermally stable” [REFS‑1]. By class‑level inference, the 1,3‑dioxolane ring imparts lower acid and thermal stability to the Grignard solution, which may be advantageous when rapid, mild deprotection is desired after C–C bond formation.

Thermal stability
Class-level
Lower stability inferred
Supports labile protecting group need
Vendor note on dioxane analog; direct data to verify
Grignard thermal stability dioxolane vs dioxane reagent shelf life

Synthetic Utility for Chelation‑Controlled Reactions Enabled by Ortho Acetal Geometry

The ortho relationship between the Grignard site and the dioxolane acetal positions the ethereal oxygen atoms to serve as internal ligands for magnesium, potentially enhancing rates of nucleophilic addition. In the context of ortho‑ester systems, chelating 2‑alkoxy‑1,3‑dioxolanes have been shown to react substantially faster with phenylmagnesium bromide than non‑chelating analogs [REFS‑1]. The meta‑ and para‑dioxolane isomers (CAS 124434‑66‑8 and CAS 328000‑17‑5) lack this geometric proximity and therefore cannot access the intramolecular chelation manifold.

Chelation geometry
Class-level
Ortho isomer chelation-accessible
Potential rate enhancement and stereocontrol
Based on ortho‑alkoxy‑1,3‑dioxolane analogs
chelation control ortho‑substituted aryl Grignard stereoselective addition

Supply‑Base Redundancy vs. Single‑Source Risk for the Dioxane Homolog

The target compound is listed by at least four independent suppliers—Yanfeng Technology, J&K Scientific (Bailingwei), 3A Chemical, and SPC—within the Chinese chemical marketplace [REFS‑1]. In contrast, the dioxane homolog (CAS 871725‑95‑0) appears predominantly from a single branded source (Fluorochem) [REFS‑2]. A multi‑supplier base mitigates the risk of stock‑out or price volatility and enables competitive tendering.

Supplier diversity
Supplier data
≥4 suppliers vs 1
Improved supply resilience
Public B2B listings; not a quality claim
supplier diversity Grignard reagent sourcing supply chain risk

Highest‑Value Application Scenarios for 2‑(1,3‑Dioxolan‑2‑yl)phenylmagnesium bromide Based on Quantitative Differentiation


Route Scouting Where Orthogonal Protecting‑Group Lability Is Mandatory

When a synthetic sequence contains both 1,3‑dioxolane and 1,3‑dioxane protection, the ability to cleave the dioxolane under HF‑pyridine without affecting the dioxane [REFS‑1] makes the target compound the preferred masked‑aldehyde Grignard. This selectivity cannot be achieved with the dioxane homolog or with non‑chelating analogs.

Medicinal Chemistry Library Synthesis with Tight Per‑Eequivalent Cost Ceilings

The 81 % lower cost per mmol compared to the dioxane analog [REFS‑2] and the 2.8‑fold higher concentration [REFS‑3] allow medicinal chemists to utilize the building block across dozens of parallel reactions without exceeding budget thresholds, while the ortho‑chelating geometry offers potential diastereocontrol advantages [REFS‑4].

Kilogram‑Scale Manufacturing Where Supply Security Is Non‑Negotiable

With at least four independent suppliers competing on price [REFS‑5], the target compound provides superior supply resilience and competitive tendering opportunities compared to the single‑brand dioxane homolog [REFS‑6]. The higher commercial concentration also reduces solvent disposal volumes during scale‑up.

Synthesis of Ortho‑Chelation‑Dependent Chiral Intermediates

In transformations where intramolecular chelation of the magnesium center by the adjacent dioxolane oxygen accelerates nucleophilic addition or controls facial selectivity—as documented for related ortho‑alkoxy‑1,3‑dioxolane systems [REFS‑7]—the target ortho isomer is essential. The meta‑ or para‑dioxolane isomers lack this geometric advantage and are not functionally equivalent.

Application
Selection Property
Validation Focus
Orthogonal protecting-group synthesis
Dioxolane‑specific HF‑pyridine deprotection
Selective deprotection compatibility
Parallel medicinal chemistry library synthesis
Higher concentration and lower cost‑per‑mmol
Solvent volume and per‑reaction budget
Scale‑up synthesis with supply security
Multi‑supplier commercial availability
Supply resilience and competitive tendering
Chelation‑controlled stereoselective synthesis
Ortho acetal geometry for magnesium chelation
Diastereoselectivity and reaction rate review
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